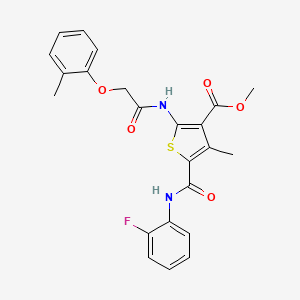
Cytidine 5'-(tetrahydrogen triphosphate), 3'-O-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cytidine 5’-(tetrahydrogen triphosphate), 3’-O-methyl- is a pyrimidine nucleoside triphosphate. It is a derivative of cytidine, a nucleoside molecule that is a building block of RNA. This compound contains three phosphate groups esterified to the sugar moiety and is involved in various biochemical reactions, particularly in the synthesis of RNA by RNA polymerases .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cytidine 5’-(tetrahydrogen triphosphate), 3’-O-methyl- typically involves the phosphorylation of cytidine. The process includes the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoryl chloride (PCl3) in the presence of a base like pyridine. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the successful addition of phosphate groups .
Industrial Production Methods
Industrial production of this compound may involve enzymatic methods where cytidine is phosphorylated using specific kinases. These enzymes catalyze the transfer of phosphate groups from donor molecules like adenosine triphosphate (ATP) to cytidine, forming Cytidine 5’-(tetrahydrogen triphosphate), 3’-O-methyl-. This method is advantageous due to its specificity and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Cytidine 5’-(tetrahydrogen triphosphate), 3’-O-methyl- undergoes various chemical reactions, including:
Phosphorylation: It can be phosphorylated to form higher-order phosphates.
Hydrolysis: The compound can be hydrolyzed to release inorganic phosphate and cytidine derivatives.
Substitution: It can participate in nucleophilic substitution reactions where the phosphate groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include phosphorylating agents like POCl3, bases like pyridine, and nucleophiles such as hydroxide ions. The reactions typically occur under anhydrous conditions and controlled temperatures to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various phosphorylated cytidine derivatives and inorganic phosphate. These products are essential intermediates in biochemical pathways .
Wissenschaftliche Forschungsanwendungen
Cytidine 5’-(tetrahydrogen triphosphate), 3’-O-methyl- has several scientific research applications:
Chemistry: It is used as a reagent in the synthesis of nucleic acids and nucleotides.
Biology: The compound is crucial in studying RNA synthesis and function, as it is a substrate for RNA polymerases.
Medicine: It is involved in research related to antiviral and anticancer therapies, as it can influence the synthesis of RNA in cells.
Wirkmechanismus
The mechanism of action of Cytidine 5’-(tetrahydrogen triphosphate), 3’-O-methyl- involves its role as a substrate for RNA polymerases. It is incorporated into RNA chains during transcription, facilitating the synthesis of RNA. The compound interacts with specific enzymes and molecular targets, including RNA polymerases and kinases, to exert its effects. These interactions are crucial for the regulation of gene expression and cellular function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adenosine triphosphate (ATP): Like Cytidine 5’-(tetrahydrogen triphosphate), 3’-O-methyl-, ATP is a nucleoside triphosphate involved in energy transfer and RNA synthesis.
Guanosine triphosphate (GTP): Another nucleoside triphosphate that plays a role in protein synthesis and signal transduction.
Uridine triphosphate (UTP): Involved in the synthesis of RNA and the regulation of carbohydrate metabolism.
Uniqueness
Cytidine 5’-(tetrahydrogen triphosphate), 3’-O-methyl- is unique due to its specific role in RNA synthesis and its involvement in various biochemical pathways. Its structure allows it to participate in specific reactions that are crucial for cellular function and gene expression .
Eigenschaften
CAS-Nummer |
69113-64-0 |
|---|---|
Molekularformel |
C10H18N3O14P3 |
Molekulargewicht |
497.18 g/mol |
IUPAC-Name |
[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-3-methoxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H18N3O14P3/c1-23-8-5(4-24-29(19,20)27-30(21,22)26-28(16,17)18)25-9(7(8)14)13-3-2-6(11)12-10(13)15/h2-3,5,7-9,14H,4H2,1H3,(H,19,20)(H,21,22)(H2,11,12,15)(H2,16,17,18)/t5-,7-,8-,9-/m1/s1 |
InChI-Schlüssel |
UOIHPUADFDJODZ-ZOQUXTDFSA-N |
Isomerische SMILES |
CO[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O |
Kanonische SMILES |
COC1C(OC(C1O)N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![{[4-Methyl-2-(thiophen-3-yl)phenyl]methyl}(propan-2-yl)amine](/img/structure/B12069078.png)






![2-[(3-Bromopyridin-4-yl)oxy]ethan-1-amine](/img/structure/B12069110.png)


![7-{8-[(2,2-Dimethylbutanoyl)oxy]-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl}-3,5-dihydroxyheptanoic acid](/img/structure/B12069144.png)

